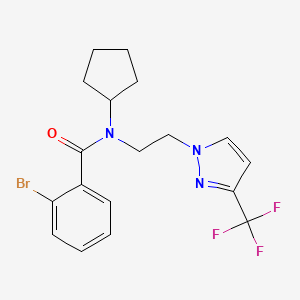

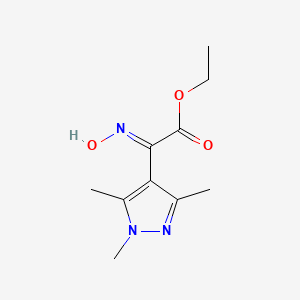

2-bromo-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-bromo-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is a novel and promising compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Intermolecular Interactions and Structural Analysis

Research on antipyrine-like derivatives, including compounds similar to the one , focuses on their synthesis, structural characterization, and the analysis of intermolecular interactions. Studies such as those conducted by Saeed et al. (2020) provide detailed insights into the crystal packing, stabilized mainly by hydrogen bonds and π-interactions, highlighting the importance of electrostatic energy contributions in stabilizing molecular assemblies. These findings have implications for understanding the physical properties and potential functionalities of these compounds in various applications, including materials science and drug design (Saeed et al., 2020).

Synthesis and Reactivity

Another area of interest is the synthesis and reactivity of related compounds. For instance, research on the synthesis and behavior of 2-(benzothiazol-2-yl)-1-bromo-1,2-ethanedione-1-arylhydrazones explores how these compounds interact with nucleophiles. This has implications for developing novel organic synthesis methodologies and understanding the chemical reactivity of brominated and pyrazole-containing compounds (Farag & Dawood, 1997).

Antimicrobial and Antitumor Activity

Compounds with structural similarities to 2-bromo-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide have been investigated for their potential antimicrobial and antitumor activities. Studies such as those by Abunada et al. (2008) reveal the synthesis of pyrazole derivatives with notable biological activities. These investigations are crucial for the development of new therapeutic agents, offering insights into the bioactive potential of such compounds (Abunada et al., 2008).

Optoelectronic Applications

The synthesis of functional ethynyl-pyrene derivatives related to the compound underscores the potential of these materials in optoelectronic devices. Research by Diring et al. (2009) demonstrates how the substitution pattern and state of matter affect the photoluminescence properties of pyrene cores, indicating applications in field-effect transistors and fluorescence microscopy (Diring et al., 2009).

Synthesis of Fused and Binary Heterocycles

The exploration of new synthetic routes for benzamide-based 5-aminopyrazoles and their fused heterocycles by Hebishy et al. (2020) highlights the versatility of these compounds in creating novel structures with significant antiavian influenza virus activity. This research is pivotal for the discovery of new antiviral agents and emphasizes the potential pharmaceutical applications of these compounds (Hebishy et al., 2020).

Eigenschaften

IUPAC Name |

2-bromo-N-cyclopentyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrF3N3O/c19-15-8-4-3-7-14(15)17(26)25(13-5-1-2-6-13)12-11-24-10-9-16(23-24)18(20,21)22/h3-4,7-10,13H,1-2,5-6,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXBCALIOGLYEQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrF3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-(4-chloroanilino)acryloyl]-1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2770385.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2770388.png)

![Ethyl 2-[[2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]acetyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2770391.png)

![5-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2770392.png)

![6-benzyl-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2770399.png)

![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pyridine-3-sulfonamide](/img/structure/B2770408.png)